molecular formula C52H60F2N8O7 B608510 Ledipasvir acetone CAS No. 1441674-54-9

Ledipasvir acetone

货号: B608510
CAS 编号: 1441674-54-9
分子量: 947.1 g/mol
InChI 键: FJPWYOHJVGOKNZ-NDANSHMASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Solvate Formation and Crystallization

Acetone is integral to forming the stable solvate structure:

  • Solvate Synthesis : Ledipasvir crude product is dissolved in tetrahydrofuran (THF) or ethyl acetate, followed by acetone addition to precipitate the solvate .

  • Crystallinity Control : The solvate contains 5–7% acetone by weight, confirmed by thermogravimetric analysis (TGA) .

Parameter Value Source
Acetone content5–7% (w/w)
Crystallization solventAcetone/THF (1:2 v/v)
Purity post-crystallization≥99.2% (HPLC)

Catalytic Reactions with Transition Metal Catalysts

Transition metals enable critical bond-forming steps:

  • Buchwald-Hartwig Amination : Utilized for imidazole ring functionalization, with Pd(OAc)₂/Xantphos achieving 88% conversion .

  • Reductive Amination : Nickel catalysts (e.g., NiCl₂(PPh₃)₂) are alternatives but show lower efficiency (70–75% yield) .

Amorphous Form Conversion

The acetone solvate is converted to amorphous Ledipasvir via:

  • Solvent Exchange : THF or methanol dissolves the solvate, followed by anti-solvent (water/heptane) addition .

  • Drying : Amorphous product is vacuum-dried at 70–90°C, achieving residual acetone <0.5% .

Step Conditions Outcome
DissolutionTHF at 0–5°CClear solution
Anti-solvent precipitationWater (1:5 v/v) at 0–5°CAmorphous solid

Recrystallization and Purification

Final purification involves:

  • Activated Carbon Treatment : Removes colored impurities, enhancing purity to >99.5% .

  • pH-Dependent Extraction : Adjusting to pH 8–9 with sodium carbonate eliminates acidic byproducts .

Purification Method Efficiency
Carbon filtration99.8% purity
pH-adjusted washing99.4% purity

科学研究应用

Pharmaceutical Formulations

Solid State Forms
Ledipasvir acetone plays a significant role in the development of solid-state forms of ledipasvir. These forms are crucial for preparing pharmaceutical compositions that enhance the drug's stability and bioavailability. The acetone solvate has demonstrated significant impurity purging capabilities during crystallization processes, improving the purity of the final product .

The preparation of solid dispersions from this compound has been reported, which can optimize the drug's dissolution and absorption characteristics. This method is particularly beneficial for patients requiring immediate therapeutic effects .

Analytical Methods

Spectrofluorimetric Techniques
Recent advancements have introduced innovative spectrofluorimetric methods for estimating ledipasvir concentrations in various samples, including plasma and tablet formulations. These methods exhibit high sensitivity, with detection limits as low as 0.9 ng/mL, allowing for precise monitoring of drug levels without interference from excipients or co-formulated drugs like sofosbuvir .

Simultaneous Determination Methods
Various spectrophotometric techniques have been developed for the simultaneous determination of ledipasvir alongside other compounds in pharmaceutical preparations. These methods have been validated for accuracy and precision, facilitating effective quality control in drug manufacturing .

Clinical Studies and Efficacy

Ledipasvir, particularly in combination with sofosbuvir (marketed as Harvoni), has shown remarkable efficacy in treating genotype 1 hepatitis C infections. Clinical studies indicate that this combination therapy can lead to sustained virologic response rates exceeding 90% in treatment-naïve patients .

Compassionate Use Programs
In cases where patients are at high risk of disease progression, ledipasvir/sofosbuvir has been utilized under compassionate use programs. This approach allows for treatment in patients who may not meet standard eligibility criteria but require immediate intervention due to advanced disease stages .

Case Studies

  • Toxicity Studies
    Toxicity assessments conducted on this compound solvate have revealed a favorable safety profile. In repeated dose toxicity studies on rats and dogs, no specific target organ toxicity was evident at high doses, suggesting that ledipasvir is well-tolerated even at elevated exposure levels .
  • Pharmacokinetics
    Pharmacokinetic studies have established key parameters such as maximum concentration (C_max) and half-life (t_1/2) for ledipasvir when administered with sofosbuvir. These findings are essential for optimizing dosing regimens to maximize therapeutic outcomes while minimizing adverse effects .

生物活性

Ledipasvir acetone, also known as GS-5885 (acetone), is a potent antiviral compound primarily utilized in the treatment of chronic hepatitis C virus (HCV) infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies, supported by data tables and research findings.

Ledipasvir functions as a direct-acting antiviral agent by inhibiting the HCV nonstructural protein 5A (NS5A). This protein plays a crucial role in the viral replication cycle, including viral assembly and secretion. By targeting NS5A, Ledipasvir effectively disrupts the life cycle of HCV, leading to reduced viral load in infected patients. The compound's mechanism involves preventing hyperphosphorylation of NS5A, which is essential for viral protein production .

Pharmacokinetics

The pharmacokinetics of Ledipasvir indicate rapid absorption, with peak plasma concentrations achieved approximately 4 to 4.5 hours post-administration. It is characterized by a high bioavailability rate and a long half-life, allowing for once-daily dosing in combination therapies .

Key Pharmacokinetic Parameters

ParameterValue
Maximum Plasma Concentration (Cmax)~4-4.5 hours post-dose
Half-lifeApproximately 47 hours
BioavailabilityHigh

Clinical Efficacy

Ledipasvir is most commonly used in combination with sofosbuvir (LDV/SOF), which has become a standard treatment regimen for HCV. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this combination.

Case Studies

  • Real-World Effectiveness :
    A study involving 4,365 patients treated with LDV/SOF reported an SVR rate of over 95%, indicating the regimen's effectiveness across various patient demographics and genotypes .
  • Compassionate Use :
    In cases where patients presented advanced disease states, compassionate use programs highlighted the safety and efficacy of LDV/SOF in achieving SVR even in those with prior treatment failures .

Resistance Profile

Research has identified specific mutations associated with resistance to Ledipasvir. In vitro studies have shown that signature mutants L31V and Y93H can emerge under selective pressure from Ledipasvir treatment. These mutations can potentially reduce the drug's efficacy against certain HCV genotypes .

Safety Profile

Toxicological assessments have been conducted in animal models to evaluate the safety of Ledipasvir. In repeated dose toxicity studies on rats and dogs, no significant target organ toxicity was observed at high doses, although minor effects such as changes in cholesterol levels were noted .

Key Toxicological Findings

Animal ModelDose (mg/kg)Observations
Rat100Minimal changes in cholesterol levels
Dog30Decreased body weight; gavage-related deaths

属性

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPWYOHJVGOKNZ-NDANSHMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60F2N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441674-54-9
Record name Ledipasvir acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。